molecular formula C13H9ClN2 B1584232 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile CAS No. 5005-37-8

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

Cat. No. B1584232
CAS RN: 5005-37-8
M. Wt: 228.67 g/mol
InChI Key: TVLXKCIMEBLREH-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile, also known as CPPA, is an organic compound with a molecular formula of C12H10ClN. CPPA has been widely studied due to its potential applications in various scientific fields. In

Scientific Research Applications

Photoinitiated Chemical Reactions

Direct substitution of hydrogen in C(sp3)–H bonds by 4-pyridine has been achieved using photo-irradiating conditions, highlighting a method for constructing molecules with 4-pyridine substructures. This process is especially selective at benzylic C(sp3)–H bonds and tolerates polar functional groups, facilitating the intermolecular formation of sterically hindered bonds between alkylaromatics and 4-pyridine. Such methodologies serve as powerful tools for synthesizing biologically active and functional molecules, including those containing the structure of interest (Hoshikawa & Inoue, 2013).

Molecular Encapsulation

Studies on solvent-stabilized molecular capsules have shown the ability to create dimeric capsules that can encapsulate various cations, including in environments involving acetonitrile. These capsules are formed through hydrogen bonds and can host molecules in a specific orientation, which is pertinent for understanding molecule-molecule interactions and for the development of molecular containment strategies for applications ranging from catalysis to drug delivery (Shivanyuk et al., 2003).

Organic Synthesis

The novel photocleavable protecting group for primary alcohols, 9-phenylxanthyl (pixyl or Px), showcases the potential of using photoreactive groups in organic synthesis. The ability to protect and deprotect alcohols under mild conditions without affecting sensitive functional groups offers versatility in synthetic pathways, including those involving 2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile (Mišetić & Boyd, 1998).

Catalysis

A study demonstrated the synthesis of a key intermediate to (S)-clopidogrel, a prominent antiplatelet and antithrombotic drug, via a homochiral covalent organic framework catalyst. This process underscores the role of such compounds in catalyzing asymmetric synthesis, which is crucial for producing enantiomerically pure pharmaceuticals. The methodology described could also be applied to other chiral drugs and intermediates, marking significant progress in green and facile synthesis (Ma et al., 2020).

properties

IUPAC Name

2-(4-chlorophenyl)-2-pyridin-2-ylacetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2/c14-11-6-4-10(5-7-11)12(9-15)13-3-1-2-8-16-13/h1-8,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVLXKCIMEBLREH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)C(C#N)C2=CC=C(C=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101270124
Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
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Molecular Weight

228.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Chlorophenyl)-2-(pyridin-2-yl)acetonitrile

CAS RN

5005-37-8
Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
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Record name alpha-(4-Chlorophenyl)pyridine-2-acetonitrile
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Record name 5005-37-8
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Record name α-(4-Chlorophenyl)-2-pyridineacetonitrile
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Record name α-(4-chlorophenyl)pyridine-2-acetonitrile
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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